molecular formula C20H17ClN6O4S B2832019 N-(5-chloro-2-methoxyphenyl)-2-((6-(4-methoxyphenyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide CAS No. 898522-37-7

N-(5-chloro-2-methoxyphenyl)-2-((6-(4-methoxyphenyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide

Cat. No.: B2832019
CAS No.: 898522-37-7
M. Wt: 472.9
InChI Key: LHGUOAREKLJOFP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((6-(4-methoxyphenyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b][1,2,4]triazine core fused with a dihydro-oxo moiety. Key structural elements include:

  • A 5-chloro-2-methoxyphenyl group attached via an acetamide linkage.
  • A 4-methoxyphenyl substituent at the 6-position of the triazolo-triazine scaffold.
  • A thioether bridge connecting the acetamide and triazolo-triazine moieties.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O4S/c1-30-13-6-3-11(4-7-13)17-18(29)23-19-24-25-20(27(19)26-17)32-10-16(28)22-14-9-12(21)5-8-15(14)31-2/h3-9H,10H2,1-2H3,(H,22,28)(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGUOAREKLJOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((6-(4-methoxyphenyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)acetamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chloro-substituted methoxyphenyl group and a thioacetamide linkage to a triazolo-triazine moiety. The molecular formula is C20H19ClN5O3SC_{20}H_{19}ClN_5O_3S, and its molar mass is approximately 433.91 g/mol.

Research indicates that compounds similar to this compound exhibit various biological activities primarily through the inhibition of specific enzymes or receptors involved in disease processes.

Key Mechanisms:

  • Enzyme Inhibition: Many derivatives show activity against enzymes such as cyclooxygenase (COX), which plays a critical role in inflammation.
  • Antimicrobial Activity: Some studies suggest potential antimicrobial properties against various pathogens.

Biological Activity Overview

The following table summarizes key biological activities reported for this compound and its analogs:

Biological Activity Effect Reference
AntimicrobialActive against Gram-positive bacteria
Anti-inflammatoryInhibits COX enzymes
CytotoxicityInduces apoptosis in cancer cells

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth.
  • Anti-inflammatory Effects:
    In an experimental model of arthritis, compounds with similar structural features demonstrated reduced inflammation markers in serum and joint tissues. This suggests potential therapeutic applications in inflammatory diseases.
  • Cytotoxicity Against Cancer Cells:
    Research involving human cancer cell lines showed that the compound induced apoptosis through mitochondrial pathways. The IC50 values indicated potent cytotoxic effects at low concentrations.

Research Findings

Recent investigations have focused on optimizing the synthesis of this compound to enhance its biological activity and reduce toxicity. Structure-activity relationship (SAR) studies have identified key substituents that improve efficacy against specific targets.

Comparison with Similar Compounds

Core Heterocyclic Scaffold Variations

The triazolo-triazine core distinguishes this compound from analogs with related but distinct heterocycles:

Compound Class Core Structure Key Substituents Notable Properties/Implications Reference
Target Compound [1,2,4]Triazolo[4,3-b][1,2,4]triazine 6-(4-Methoxyphenyl), 7-oxo, thioacetamide Enhanced π-π stacking potential; moderate polarity due to methoxy groups
Triazolo-pyridazines [1,2,4]Triazolo[4,3-b]pyridazine 4-Chlorophenyl, 4-methoxyphenyl Smaller core size may reduce steric hindrance; altered solubility
Triazinoquinazolines [1,2,4]Triazino[2,3-c]quinazoline 3-Phenyl, thiadiazolyl acetamide Extended aromatic system increases lipophilicity; higher melting points (~260–270°C)
Phthalazinone-triazole hybrids Phthalazinone + 1,2,4-triazole Chlorophenyl, thioether linkages Polar phthalazinone moiety improves aqueous solubility

Key Observations :

  • Triazinoquinazolines (e.g., compounds 4.8–4.10 in ) exhibit higher melting points (262–270°C), likely due to stronger intermolecular interactions from fused quinazoline systems .
Substituent Effects

Methoxy Groups :

  • The 4-methoxyphenyl group at the 6-position is shared with compound 894049-45-7 (), suggesting methoxy substituents enhance electron density and moderate lipophilicity .
  • In contrast, chloro-substituted analogs (e.g., 894037-84-4 in ) may exhibit higher metabolic stability due to reduced oxidative susceptibility .

Thioether Linkages :

  • The thioacetamide bridge is a common feature in , and 10. This linkage likely contributes to redox activity or metal chelation, as seen in sulfur-containing heterocycles .

Aromatic vs. Aliphatic Substituents :

  • Compounds with phenyl or thiadiazolyl groups (e.g., 4.8 in ) demonstrate higher crystallinity and melting points compared to aliphatic variants .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the triazolo-triazine core via cyclization under reflux conditions using catalysts like POCl₃ or PPA (polyphosphoric acid) .
  • Step 2 : Thioether linkage introduction via nucleophilic substitution between the triazolo-triazin-3-thiol intermediate and chloroacetamide derivatives. This requires inert atmospheres (N₂/Ar) and temperatures between 60–80°C to avoid oxidation .
  • Step 3 : Final purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water mixtures) . Key conditions: Strict moisture control, anhydrous solvents (DMF, THF), and monitoring via TLC (Rf ~0.3–0.5 in CHCl₃:acetone 3:1) .

Q. Which analytical techniques are essential for confirming structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 512.08) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages within ±0.3% of theoretical values .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Q. What solvents and conditions are optimal for solubility and stability?

Solvent Solubility Stability
DMSOHigh (>50 mg/mL)Stable at -20°C for 6 months
EthanolModerate (~10 mg/mL)Degrades at >40°C
AcetoneLow (<5 mg/mL)Light-sensitive; store in amber vials

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Substituent Variation : Replace chloro/methoxy groups with electron-withdrawing (e.g., -CF₃) or donating (-NH₂) groups to assess impact on bioactivity . Example modifications:
Substituent Biological Activity Change
-Cl → -FIncreased kinase inhibition
-OCH₃ → -OCF₃Enhanced metabolic stability
  • Bioassays : Test modified analogs against target enzymes (e.g., EGFR kinase) using IC₅₀ assays .

Q. What strategies resolve contradictions in binding affinity data?

  • Orthogonal Techniques : Combine SPR (surface plasmon resonance) for kinetic analysis (kon/off) with ITC (isothermal titration calorimetry) to validate thermodynamic parameters (ΔH, ΔS) .
  • X-ray Crystallography : Resolve ambiguous binding modes by co-crystallizing the compound with target proteins (e.g., PDB deposition) .

Q. How does the compound’s stability vary under physiological conditions?

  • pH Stability : Use accelerated degradation studies (pH 1–10 buffers, 37°C). The compound is stable at pH 6–8 but hydrolyzes in acidic conditions (t₁/₂ = 2 h at pH 1) .
  • Plasma Stability : Incubate with human plasma (37°C, 24 h); >80% remaining when protected from esterase activity .

Q. What computational methods predict off-target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against kinase libraries (e.g., KLIFS database) .
  • MD Simulations : Run 100 ns simulations (AMBER force field) to assess binding pose stability .

Q. What challenges arise during scale-up synthesis?

  • Reaction Exotherms : Mitigate using flow chemistry (e.g., microreactors with temperature control ±2°C) .
  • Purification : Replace column chromatography with continuous crystallization (anti-solvent addition) .

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